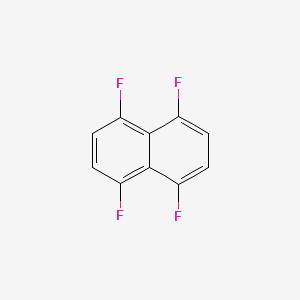

1,4,5,8-Tetrafluoronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60188-51-4 |

|---|---|

Molecular Formula |

C10H4F4 |

Molecular Weight |

200.13 g/mol |

IUPAC Name |

1,4,5,8-tetrafluoronaphthalene |

InChI |

InChI=1S/C10H4F4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H |

InChI Key |

QXSLBLMJUUQZDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=CC=C(C2=C1F)F)F)F |

Origin of Product |

United States |

Synthetic Strategies for 1,4,5,8 Tetrafluoronaphthalene and Its Derivatives

Direct Fluorination Methodologies for Naphthalene (B1677914) Cores

Direct fluorination involves the introduction of fluorine atoms directly onto a pre-existing naphthalene molecule. While seemingly straightforward, achieving the specific 1,4,5,8-tetrafluoro substitution pattern via these methods is exceptionally challenging due to issues of regioselectivity. Electrophilic substitution on naphthalene is known to favor the 1-position, but controlling the reaction to achieve symmetrical tetra-substitution at the 1,4,5,8 positions is generally not feasible and typically results in complex mixtures of isomers.

Electrophilic fluorination using reagents with a nitrogen-fluorine (N-F) bond is a primary method for direct C-H fluorination of aromatic compounds. chemicalbook.comguidechem.com These reagents, often referred to as "electrophilic fluorine," function by delivering a fluorine cation equivalent to a nucleophilic aromatic ring.

Common N-F reagents include N-fluorobis(phenylsulfonyl)amine (NFSI), Selectfluor™ (F-TEDA-BF4), and various N-fluoropyridinium salts. google.com The reaction mechanism is a classic electrophilic aromatic substitution, where the electron-rich naphthalene ring attacks the electrophilic fluorine atom.

Research Findings:

Regioselectivity Issues: The primary challenge in applying N-F reagents to synthesize 1,4,5,8-tetrafluoronaphthalene is controlling the position of fluorination. Naphthalene itself preferentially undergoes electrophilic attack at the C1 (alpha) position, as the carbocation intermediate is better stabilized by resonance. nih.gov

Product Mixtures: Attempted poly-fluorination of unsubstituted naphthalene with powerful N-F reagents would likely lead to a statistical mixture of mono-, di-, tri-, and tetra-fluorinated isomers, with substitution patterns governed by the activating and directing effects of the fluorine atoms added in each step. Isolating the desired 1,4,5,8-isomer from such a complex mixture would be extremely difficult.

Solvent-Free Approaches: Studies on the fluorination of naphthalene with NFSI, both in solution and under solvent-free conditions, have been investigated. These methods can produce mono-fluorinated products but are not selective for producing the 1,4,5,8-tetrafluoro isomer. google.com

| N-F Reagent Example | Common Name | Characteristics |

| N-Fluorobis(phenylsulfonyl)amine | NFSI | Soluble in many organic solvents; can be used under solvent-free conditions. google.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | A powerful, crystalline, and user-friendly electrophilic fluorinating agent. google.com |

| N-Fluoropyridinium salts | F-Py | Reactivity can be tuned by altering the substituents on the pyridine ring. chemicalbook.com |

Electrochemical fluorination (ECF) is another direct method for creating C-F bonds. In this process, an organic substrate is electrolyzed in an anhydrous hydrogen fluoride (B91410) (HF) medium. This technique is particularly effective for producing perfluorinated compounds, where all hydrogen atoms are replaced by fluorine.

Research Findings:

Mechanism: The Simons process, a well-known ECF method, involves the electrolysis of a solution of the organic compound in liquid HF. A nickel anode is typically used, and the process is thought to proceed via a high-valent nickel fluoride species that acts as the fluorinating agent.

Lack of Selectivity: Similar to reagent-based methods, ECF suffers from a profound lack of regioselectivity when applied to the partial fluorination of aromatic compounds like naphthalene. The harsh, radical-based conditions of ECF are designed for exhaustive fluorination rather than precise, partial substitution. Therefore, it is not a suitable method for producing this compound specifically.

Multistep Synthesis Routes for this compound

Due to the limitations of direct fluorination, multistep synthetic routes are the more viable approach for obtaining isomerically pure this compound. These methods involve constructing the target molecule from precursors that already contain fluorine atoms or from a pre-formed naphthalene core with other leaving groups that can be substituted for fluorine.

A common and effective strategy for synthesizing polyfluorinated aromatic compounds is through halogen exchange (HALEX) reactions. This pathway involves synthesizing a chlorinated or brominated naphthalene precursor and subsequently replacing the chlorine or bromine atoms with fluorine.

Research Findings:

Analogy to Octafluoronaphthalene: The industrial synthesis of octafluoronaphthalene provides a strong model for this approach. Octachloronaphthalene is treated with an anhydrous fluoride salt, such as potassium fluoride (KF), at high temperatures in a polar, aprotic solvent like sulfolane or N,N-dimethylformamide (DMF). chemicalbook.comgoogle.com A phase-transfer catalyst may also be used to enhance reactivity. google.com

Proposed Synthesis: A plausible synthesis for this compound would begin with the corresponding 1,4,5,8-tetrachloronaphthalene. mdpi.com This precursor would then undergo a HALEX reaction, where the four chlorine atoms are displaced by fluorine atoms using a fluoride source like KF.

Proposed HALEX Reaction: C₁₀H₄Cl₄ + 4 KF → C₁₀H₄F₄ + 4 KCl

| Step | Reactant | Reagents | Product | Purpose |

| 1 | Naphthalene | Cl₂, Catalyst | 1,4,5,8-Tetrachloronaphthalene | Formation of the polychlorinated precursor. |

| 2 | 1,4,5,8-Tetrachloronaphthalene | KF, High-boiling solvent (e.g., Sulfolane) | This compound | Halogen exchange to introduce fluorine. |

A more fundamental approach involves building the naphthalene ring system from smaller, often acyclic or monocyclic, fluorinated precursors. These methods rely on ring-closing (annulation) reactions followed by an aromatization step to form the stable naphthalene core. thieme-connect.de

Research Findings:

General Annulation Methods: Several classical and modern organic reactions can be used to construct naphthalene rings, including Diels-Alder reactions, Friedel-Crafts acylations followed by cyclization, and various metal-catalyzed cross-coupling and cyclization reactions. thieme-connect.denih.gov

Application to Fluorinated Systems: To synthesize this compound, these strategies would need to employ fluorinated building blocks. For example, a Diels-Alder reaction could potentially be designed between a fluorinated diene and a fluorinated dienophile. Alternatively, an electrophilic cyclization of an appropriately substituted aryl-alkyne could be envisioned. nih.gov

Aromatization: Once a cyclized, non-aromatic precursor (like a tetralone or dihydronaphthalene derivative) is formed, aromatization is required. This is typically achieved through oxidation or dehydration reactions to introduce the double bonds necessary to form the aromatic naphthalene ring system. mdpi.comthieme-connect.de While conceptually sound, specific, high-yield examples of these ring-closing strategies leading directly to this compound are not prevalent in the literature, highlighting the synthetic challenge.

Derivatization Reactions of this compound Scaffolds

The four fluorine atoms in this compound are strongly electron-withdrawing, which significantly reduces the electron density of the naphthalene ring system. This electronic feature makes the scaffold highly susceptible to nucleophilic aromatic substitution (SNA_r_), which is the primary pathway for its derivatization. In an SNA_r_ reaction, a nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the displacement of the fluoride ion. mdpi.com

Research Findings:

Mechanism: The reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride leaving group is eliminated, restoring the aromaticity of the ring.

Reactivity: The fluorine atoms are excellent leaving groups in this context, and the strong inductive effect of the remaining fluorines stabilizes the anionic intermediate, facilitating the reaction. This high reactivity allows for the substitution of one or more fluorine atoms with a wide variety of nucleophiles.

Common Nucleophiles and Products:

O-Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) react to form ethers.

N-Nucleophiles: Amines (RNH₂, R₂NH) react to form substituted anilines.

S-Nucleophiles: Thiolates (RS⁻) react to form thioethers (sulfides). nih.gov

Sequential substitutions are possible, allowing for the creation of multifunctional derivatives. The regioselectivity of a second substitution would be influenced by the electronic properties of the first substituent introduced.

| Nucleophile | Reagent Example | Product Functional Group |

| Alkoxide | Sodium methoxide (NaOCH₃) | Methoxy (-OCH₃) |

| Amine | Diethylamine (NH(CH₂)₂) | Diethylamino (-N(CH₂)₂) |

| Thiolate | Sodium thiophenolate (NaSPh) | Phenylthio (-SPh) |

Nucleophilic Substitution Reactions on Fluorinated Naphthalenes

Nucleophilic aromatic substitution (SNAr) is a cornerstone of fluoroaromatic chemistry, and this compound is a prime substrate for such transformations. The electron-deficient nature of the aromatic ring, a consequence of the four fluorine substituents, renders it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the selective replacement of fluorine atoms to introduce new functional groups and build more complex molecular architectures.

The regioselectivity of these substitution reactions is a critical aspect. In many polyfluorinated aromatic systems, the position of nucleophilic attack can be predicted based on the electronic activation of the different carbon-fluorine bonds. For instance, in nucleophilic substitutions on tetrabromonaphthalene diimides, a related system, the regioselectivity of the reaction with aniline was found to be dependent on the reaction solvent and the presence of additives. nih.gov Specifically, the use of dichloromethane or chloroform favored the formation of the 2,7-diamino-3,6-dibromo-naphthalene diimide isomer, while reactions in dimethylformamide (DMF) predominantly yielded the 2,3-diamino-6,7-dibromo isomer. nih.gov The addition of tetrabutylammonium fluoride (TBAF) was shown to dramatically influence the regioselectivity, leading exclusively to the 2,3-diamino isomer in dichloromethane. nih.gov These findings highlight the subtle interplay of reaction conditions in directing the outcome of nucleophilic substitution on polyhalogenated naphthalene systems. While direct studies on this compound are not as extensively detailed in the provided search results, these principles of regioselectivity are expected to be analogous.

Common nucleophiles employed in reactions with fluorinated naphthalenes include amines, thiols, alkoxides, and phenoxides. The reaction conditions typically involve the use of a polar aprotic solvent, such as DMF or dimethyl sulfoxide (DMSO), and may require elevated temperatures to facilitate the substitution. The choice of base is also crucial and can influence the reaction rate and selectivity.

| Nucleophile | Typical Reaction Conditions | Expected Product Type |

|---|---|---|

| Amines (R-NH2) | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature, base (e.g., K2CO3, Et3N) | Amino-substituted fluoronaphthalenes |

| Thiols (R-SH) | Polar aprotic solvent, base (e.g., NaH, K2CO3) | Thioether-substituted fluoronaphthalenes |

| Alkoxides (R-O-) | Corresponding alcohol as solvent or polar aprotic solvent | Alkoxy-substituted fluoronaphthalenes |

| Phenoxides (Ar-O-) | Polar aprotic solvent, base | Aryloxy-substituted fluoronaphthalenes |

Coupling Reactions and Functionalization (e.g., CuAAC Click Chemistry)

Coupling reactions provide a powerful toolkit for the functionalization of aromatic compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," has gained widespread use due to its high efficiency, selectivity, and tolerance of a broad range of functional groups. raco.catnih.govmdpi.com This reaction facilitates the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govnih.gov

To utilize CuAAC for the functionalization of this compound, the core structure must first be derivatized with either an azide or a terminal alkyne group. This can be achieved through nucleophilic substitution of one of the fluorine atoms with a suitable precursor. For example, reaction with sodium azide (NaN3) could introduce the azide functionality, while reaction with a protected propargyl alcohol derivative followed by deprotection would yield a terminal alkyne.

Once the azide- or alkyne-functionalized this compound derivative is synthesized, it can be reacted with a complementary coupling partner via CuAAC. The typical reaction conditions involve a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate), in a variety of solvents, including water-alcohol mixtures. nih.gov The resulting triazole-linked products can be further elaborated to create a diverse range of functional molecules.

| Reaction Type | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|

| CuAAC Click Chemistry | Azide-functionalized this compound + Terminal Alkyne | Cu(I) source (e.g., CuSO4/Sodium Ascorbate) | 1,2,3-Triazole-linked this compound derivative |

| CuAAC Click Chemistry | Alkyne-functionalized this compound + Organic Azide | Cu(I) source (e.g., CuSO4/Sodium Ascorbate) | 1,2,3-Triazole-linked this compound derivative |

Polymerization of this compound-Based Monomers (e.g., Atom Transfer Radical Polymerization)

The incorporation of the this compound unit into polymeric structures can impart desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. sigmaaldrich.com

To prepare polymers containing the this compound moiety using ATRP, a monomer bearing this core and a polymerizable group (e.g., a vinyl, acrylate, or methacrylate group) must first be synthesized. This can be achieved by functionalizing this compound via nucleophilic substitution with a molecule containing the desired polymerizable functionality. For instance, reaction with a hydroxy-functionalized acrylate or methacrylate in the presence of a base could yield the corresponding monomer.

Alternatively, a derivative of this compound can be modified to act as an ATRP initiator. cmu.educmu.edu For example, introducing a functional group that can be converted to an alkyl halide, such as a hydroxymethyl group, would allow for the subsequent synthesis of an ATRP initiator. This initiator could then be used to polymerize a variety of vinyl monomers, resulting in polymers with a this compound-containing end-group. researchgate.net

The ATRP process itself typically involves a transition metal complex (commonly copper-based) as a catalyst and an alkyl halide as an initiator. sigmaaldrich.com The choice of catalyst, initiator, solvent, and temperature are all critical parameters that influence the polymerization kinetics and the properties of the resulting polymer.

| Polymerization Strategy | Key Component Derived from this compound | Polymerization Method | Resulting Polymer Structure |

|---|---|---|---|

| Monomer Synthesis | Vinyl-, acrylate-, or methacrylate-functionalized this compound | ATRP | Polymer with this compound units in the side chains |

| Initiator Synthesis | This compound derivative with an alkyl halide initiator site | ATRP | Polymer with a this compound end-group |

Comprehensive Spectroscopic Analysis in the Context of 1,4,5,8 Tetrafluoronaphthalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of 1,4,5,8-tetrafluoronaphthalene by providing detailed information about the hydrogen, carbon, and fluorine atomic nuclei environments.

¹H NMR Investigations of Proton Environments

Due to the high degree of symmetry in the this compound molecule, the four protons located at the 2, 3, 6, and 7 positions are chemically equivalent. This equivalence results in a single, sharp signal in the ¹H NMR spectrum. The precise chemical shift of this signal is influenced by the electron-withdrawing effects of the adjacent fluorine atoms and the aromatic ring currents.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 ppm | Singlet | 4H | H-2, H-3, H-6, H-7 |

Note: The exact chemical shift can vary slightly depending on the solvent used.

¹³C NMR Studies of Carbon Frameworks

The ¹³C NMR spectrum of this compound is also simplified by the molecule's symmetry. There are three distinct carbon environments, leading to three signals in the proton-decoupled ¹³C NMR spectrum:

One signal for the four carbons directly bonded to fluorine (C-1, C-4, C-5, C-8).

A second signal for the four carbons bonded to hydrogen (C-2, C-3, C-6, C-7).

A third signal for the two bridgehead carbons that are part of the fused ring system (C-9, C-10).

The chemical shifts are significantly influenced by the electronegative fluorine atoms, which cause a downfield shift for the carbons they are attached to. Furthermore, carbon-fluorine coupling (J-CF) can be observed, providing additional structural information.

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) | Assignment |

| ~140 - 150 ppm | C-1, C-4, C-5, C-8 (C-F) |

| ~120 - 130 ppm | C-2, C-3, C-6, C-7 (C-H) |

| ~125 - 135 ppm | C-9, C-10 (Bridgehead) |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

¹⁹F NMR Chemical Shift Analysis and Fluorine Environments

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In this compound, the four fluorine atoms are chemically equivalent due to the molecule's symmetry. This results in a single signal in the ¹⁹F NMR spectrum. The chemical shift of fluorine is highly sensitive to its electronic environment, making ¹⁹F NMR a valuable tool for confirming the substitution pattern. The chemical shift for fluoroaromatic compounds typically appears in a characteristic range.

¹⁹F NMR Spectral Data of this compound

| Chemical Shift (δ) | Multiplicity | Assignment |

| ~ -120 to -140 ppm | Singlet | F-1, F-4, F-5, F-8 |

Note: Chemical shifts are referenced to a standard such as CFCl₃. The exact chemical shift can vary slightly depending on the solvent and reference standard used.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques provide complementary information regarding the functional groups and conjugated π-electron system of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound. The key absorption bands in the IR spectrum correspond to the stretching and bending vibrations of C-H, C-F, and aromatic C=C bonds.

Aromatic C-H Stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene (B1677914) ring system give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region.

C-F Stretching: The strong electronegativity of fluorine and the strength of the C-F bond result in intense absorption bands typically in the 1000-1300 cm⁻¹ region.

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050 - 3150 | Aromatic C-H Stretch |

| 1400 - 1600 | Aromatic C=C Stretch |

| 1000 - 1300 | C-F Stretch |

| 700 - 900 | C-H Out-of-plane Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the naphthalene core. The absorption of UV or visible light promotes electrons from lower energy bonding or non-bonding molecular orbitals to higher energy anti-bonding molecular orbitals. For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions.

The substitution of hydrogen with fluorine atoms can influence the wavelengths of maximum absorption (λ_max). The fluorine atoms, through their inductive and resonance effects, can cause a shift in the absorption bands compared to unsubstituted naphthalene. Typically, multiple absorption bands are observed, corresponding to different electronic transitions within the aromatic system.

Expected UV-Vis Absorption Maxima for this compound

| Absorption Maxima (λ_max) | Electronic Transition |

| ~220 - 250 nm | π → π |

| ~260 - 300 nm | π → π |

| ~300 - 350 nm | π → π* |

Note: The exact λ_max values and their molar absorptivities can be influenced by the solvent.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound, it serves as a primary tool for unequivocal identification and for elucidating its fragmentation behavior under ionization, which is crucial for structural confirmation and for distinguishing it from isomers.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that provides highly accurate mass measurements, often to within a few parts per million (ppm). measurlabs.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. researchgate.netalgimed.com For this compound, HRMS is the definitive method to confirm its molecular formula, C10H4F4.

The ability of HRMS to measure exact mass helps to distinguish between compounds that may have the same nominal mass but different elemental formulas. algimed.com While specific HRMS research reports detailing the analysis of this compound are not prevalent in the reviewed literature, the theoretical exact mass can be calculated and would be used as the target value for identification in an experimental setting.

Table 1: Theoretical Mass Data for this compound This table is generated based on established atomic weights and is for illustrative purposes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₄F₄ |

| Nominal Mass | 200 u |

| Monoisotopic Mass | 200.0250 u |

This high level of mass accuracy is indispensable for confirming the identity of synthesized compounds or for identifying unknown fluorinated pollutants in environmental samples. acs.org

LC-MS/MS Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, especially in complex mixtures. sciex.com The technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS analysis of PAHs, the liquid chromatograph first separates the different components of a mixture. chromforum.org The separated components then enter the mass spectrometer, where they are ionized. For PAHs, atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are often more effective than electrospray ionization (ESI). sciex.comnih.gov

In the tandem mass spectrometer, a specific precursor ion (for instance, the molecular ion of this compound, [C10H4F4]+•) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed to create a fragmentation spectrum. This spectrum serves as a structural fingerprint for the compound.

While specific fragmentation pathways for this compound are not detailed in the available literature, general fragmentation patterns for PAHs and fluorinated aromatic compounds can be used to hypothesize its behavior:

PAH Fragmentation: Non-fluorinated PAHs typically fragment through the neutral loss of small hydrocarbon units, such as acetylene (C2H2) or ethylene (C2H4). nih.gov

Fluorinated Aromatic Fragmentation: Fluorinated aromatic compounds exhibit characteristic fragmentation pathways involving the loss of a fluorine radical (F•) or a neutral hydrogen fluoride (B91410) (HF) molecule. whitman.edu Rearrangements where a fluorine atom migrates within the ion are also known to occur. rsc.org

Based on these principles, the fragmentation of this compound would likely involve a combination of these pathways, leading to product ions resulting from the loss of F, HF, CF, and potentially fluorinated acetylene (C2HF) fragments. The study of these specific pathways would be essential for the structural confirmation of this compound and its differentiation from other isomers in environmental or chemical samples.

Thermal Analysis of this compound and Polymeric Derivatives

Thermal analysis techniques are critical for characterizing the properties of materials as a function of temperature. For this compound, these methods would primarily determine its melting point and volatility. However, the true utility of these techniques is realized in the characterization of its polymeric derivatives. Due to a lack of specific research on polymers synthesized directly from this compound, this section will discuss the thermal properties of high-performance polyimides derived from a structurally analogous core, 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) . These polymers incorporate the same rigid, planar 1,4,5,8-substituted naphthalene unit and serve as excellent models for the expected thermal performance of related polymer systems. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nextagen.inhu-berlin.de It is widely used in polymer science to determine key thermal transitions. eag.comazom.com These transitions include the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). hu-berlin.de

For high-performance aromatic polyimides, such as those derived from NTDA, the DSC thermogram is often characterized by a very high glass transition temperature (Tg) and typically no melting point, as they are often amorphous and decompose before melting. zeusinc.com The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is indicative of restricted polymer chain mobility, which is a hallmark of polymers containing rigid structural units like the naphthalene core. researchgate.netzeusinc.com The incorporation of the planar and rigid naphthalimide structure leads to strong intermolecular interactions and a well-packed structure, resulting in exceptionally high Tg values. researchgate.net

Table 2: Glass Transition Temperatures (Tg) of Polyimides Derived from Naphthalenic Dianhydrides Data compiled from studies on polyimides containing naphthalenic structures to illustrate typical thermal properties.

| Polymer Series | Dianhydride Monomer | Diamine Monomer | Glass Transition Temperature (Tg) |

| PI-1 | NTDA | ODA | > 400 °C |

| PI-2 | NTDA | Various Aromatic Diamines | 326 - 381 °C wikipedia.orgmdpi.com |

| PI-3 | BPADA/NTDA Copolymer | FDN | ~ 350 °C nih.gov |

NTDA: 1,4,5,8-Naphthalenetetracarboxylic Dianhydride; ODA: 4,4′-Oxydianiline; BPADA: 4,4′-(4,4′-isopropylidenediphenoxy)diphthalic anhydride; FDN: 9,9-bis(4-aminophenyl)fluorene.

The data consistently show that polyimides incorporating a 1,4,5,8-naphthalene backbone possess very high glass transition temperatures, often exceeding 350 °C, which imparts excellent dimensional stability at elevated temperatures.

Theoretical and Computational Chemistry of 1,4,5,8 Tetrafluoronaphthalene Systems

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of compounds like 1,4,5,8-tetrafluoronaphthalene. These methods provide detailed information about geometry, electronic structure, and other physicochemical characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying polycyclic aromatic hydrocarbons and their derivatives. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are instrumental in determining the optimized geometry and electronic structure of molecules.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative based on typical DFT calculations for related compounds)

| Parameter | Predicted Value |

| C-C (ring) Bond Length | 1.37 - 1.42 Å |

| C-F Bond Length | ~1.35 Å |

| C-C-C Bond Angle | 118 - 122 ° |

| C-C-F Bond Angle | ~119 - 121 ° |

Ab Initio Methods in Fluorinated Naphthalene (B1677914) Studies

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theoretical accuracy. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are valuable for studying fluorinated naphthalenes. For instance, ab initio studies on fluorinated naphthalene derivatives have been used to investigate their conformational and structural properties. These studies reveal that fluorine substitution can influence the planarity and electronic distribution within the naphthalene system. While a specific ab initio study on this compound was not identified in the search results, such calculations would provide a rigorous benchmark for the results obtained from DFT methods.

Aromaticity and Electronic Delocalization in this compound

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. The introduction of fluorine substituents can modulate the aromatic character of the naphthalene rings.

Impact of Fluorine Substituents on Aromaticity

The high electronegativity of fluorine atoms leads to a significant inductive (-I) effect, withdrawing electron density from the carbon skeleton. This effect can influence the π-electron delocalization and, consequently, the aromaticity of the naphthalene rings. While the π-system of the naphthalene core remains formally intact, the strong polarization of the C-F bonds can modulate the electron distribution within the rings.

Computational studies on fluorinated polycyclic aromatic hydrocarbons have shown that perfluorination can lead to interesting electronic effects, including the formation of "π-holes" above the center of the aromatic rings, which can affect intermolecular interactions. The precise impact of the four peri-positioned fluorine atoms in this compound on its aromatic character would require specific computational analysis of indices like NICS and HOMA.

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of this compound are significantly influenced by the fluorine substituents. Understanding the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for predicting its reactivity and photophysical properties.

The fluorine atoms, due to their high electronegativity, are expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted naphthalene. A lower LUMO energy generally indicates a better electron acceptor, suggesting that this compound could have interesting applications in materials science.

The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and the electronic excitation energy of a molecule. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. Computational studies on related polyfluorinated naphthalene derivatives have shown that the degree of fluorination can tune the HOMO-LUMO gap.

Table 2: Predicted Electronic Properties of this compound (Illustrative based on trends in fluorinated PAHs)

| Property | Predicted Trend Compared to Naphthalene |

| HOMO Energy | Lower |

| LUMO Energy | Lower |

| HOMO-LUMO Gap | Potentially altered |

| Electron Affinity | Higher |

| Ionization Potential | Higher |

The molecular orbitals of this compound would be derived from the π-orbitals of the naphthalene core, with contributions from the p-orbitals of the fluorine atoms. Visualization of the HOMO and LUMO would likely show significant electron density on the naphthalene rings, with the LUMO potentially having a greater contribution from the carbon atoms attached to the fluorine atoms, reflecting the inductive effect.

HOMO-LUMO Energy Gap Analysis

The electronic and optical properties of a molecule can be elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation.

In the case of this compound, the presence of four highly electronegative fluorine atoms at the peri-positions significantly influences its electronic structure. These electron-withdrawing groups are expected to lower the energy levels of both the HOMO and LUMO compared to the parent naphthalene molecule. This effect is due to the strong inductive (-I) effect of fluorine, which withdraws electron density from the aromatic π-system.

The HOMO-LUMO gap (ΔE) provides insight into the chemical reactivity of a molecule; a large gap implies high stability and low reactivity, whereas a small gap suggests high reactivity. mdpi.com For this compound, the significant orbital energy stabilization caused by the fluorine atoms would likely result in a relatively large HOMO-LUMO gap, indicative of high chemical stability. Computational studies on the parent molecule, naphthalene, have calculated its HOMO-LUMO gap to be approximately 4.75 eV using Density Functional Theory (DFT). samipubco.com It is anticipated that the gap for the tetrafluorinated derivative would be larger due to the stabilizing effect of the fluorine substituents on the molecular orbitals.

The energy of the HOMO-LUMO gap is also directly related to the wavelengths of light a compound can absorb. A larger gap corresponds to the absorption of higher-energy (shorter wavelength) light. Therefore, this compound is expected to absorb in the ultraviolet region of the electromagnetic spectrum.

Table 1: Illustrative Frontier Orbital Energies and Energy Gap (Note: These are theoretical estimated values for illustrative purposes, as specific computational results for this compound are not readily available in the cited literature.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.0 to -6.5 |

| LUMO | -1.5 to -1.0 |

| Energy Gap (ΔE) | 5.0 to 5.5 |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.net These maps illustrate the electrostatic potential on the electron density surface, where different colors represent varying potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map is dominated by the influence of the four fluorine atoms. Due to their high electronegativity, the fluorine atoms create significant regions of negative electrostatic potential. Conversely, the hydrogen atoms on the naphthalene core (at positions 2, 3, 6, and 7) would exhibit a positive electrostatic potential. The center of the aromatic rings, often referred to as the π-system, will be electron-deficient compared to unsubstituted naphthalene, a phenomenon known as π-hole character, which is common in per-halogenated aromatic systems. This electron-deficient π-system makes the molecule susceptible to interactions with electron-rich species.

This charge distribution indicates that electrophilic attack is unlikely on the fluorinated ring system. Instead, the molecule is primed for interactions with nucleophiles or electron-donor molecules. The positive potential associated with the C-H bonds and the electron-deficient aromatic system are the most likely sites for such interactions.

Intermolecular Interactions and Non-Covalent Bonding

The unique electronic structure of this compound governs its participation in various non-covalent interactions, which are crucial in determining its crystal packing, material properties, and interactions with other molecules. rsc.org The primary intermolecular forces at play are:

π-π Stacking: Despite the electron-deficient nature of the aromatic system, π-π stacking interactions are still significant. However, these interactions are different from those in electron-rich aromatics. In this case, they are often described as quadrupole-quadrupole interactions, where the electron-poor face of one molecule interacts favorably with the electron-poor face of another in an offset or slipped-parallel arrangement to minimize repulsion.

Halogen Bonding: The fluorine atoms in this compound can act as halogen bond acceptors, although fluorine is the weakest of the halogens in this regard. More significantly, the electron-withdrawing nature of the fluorines creates an electron-deficient π-system (a π-hole) above and below the center of the naphthalene rings. This π-hole can act as a Lewis acidic site, enabling it to form non-covalent bonds with Lewis bases (electron donors).

C-H···F Interactions: Weak hydrogen bonds can form between the C-H bonds of one molecule and the electronegative fluorine atoms of a neighboring molecule. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice.

These non-covalent forces dictate the self-assembly and molecular recognition properties of this compound, making it a valuable building block in supramolecular chemistry and materials science.

Molecular Modeling and Simulation Methodologies

Computational Studies of Molecular Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to understand how a ligand, such as a small molecule, might interact with the binding site of a protein target.

While specific molecular docking studies involving this compound as a primary ligand are not extensively documented in the searched literature, its structural and electronic features suggest key interaction potentials. In a hypothetical docking scenario, the electron-deficient π-system of this compound would favor interactions with electron-rich amino acid residues in a protein's active site, such as tryptophan, tyrosine, or phenylalanine, through π-π stacking. Furthermore, the fluorine atoms could participate in halogen bonding with electron-donating groups like carbonyl oxygens from the protein backbone or specific amino acid side chains.

The planarity and rigidity of the naphthalene core provide a defined scaffold that can fit into specific binding pockets. Computational simulations would be essential to quantify the binding affinity and identify the most stable binding modes, providing a foundation for designing more complex molecules based on this scaffold.

Advanced Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

ADME properties determine the pharmacokinetic profile of a compound, which is critical for its development as a therapeutic agent. In silico ADME prediction models use a molecule's structure to estimate these properties computationally. nih.govnih.gov

For this compound, several key ADME parameters can be predicted based on its physicochemical characteristics.

Absorption: The molecule is highly lipophilic due to the nonpolar naphthalene core and the fluorine atoms. Lipophilicity is often estimated by the octanol-water partition coefficient (LogP). A high LogP value suggests good permeability across cell membranes, but very high values can lead to poor aqueous solubility and potential absorption issues.

Distribution: High lipophilicity also suggests that the compound may readily distribute into fatty tissues and cross the blood-brain barrier. Plasma protein binding is also likely to be high.

Metabolism: Polycyclic aromatic hydrocarbons are typically metabolized by cytochrome P450 (CYP) enzymes. However, the presence of four fluorine atoms can significantly alter its metabolic stability. Fluorine substitution often blocks sites of metabolism, potentially increasing the molecule's half-life. Predicting which specific CYP isozymes might interact with this compound would require specialized software. researchgate.net

Excretion: The route of excretion would depend on the extent of its metabolism into more polar derivatives.

Computational tools like SwissADME or PreADMET can provide quantitative predictions for these properties. researchgate.netd-nb.info

Table 2: Illustrative Predicted ADME Properties for this compound (Note: These values are illustrative, based on the general properties of fluorinated aromatic compounds, and are not from a specific computational study on this molecule.)

| Property | Predicted Value/Classification | Implication |

| LogP (Lipophilicity) | 4.0 - 5.0 | High lipophilicity, good membrane permeability |

| Aqueous Solubility | Low to Very Low | May limit bioavailability |

| CYP450 Inhibition | Potential inhibitor of certain isoforms | Risk of drug-drug interactions |

| Human Oral Absorption | Moderate to High | Dependent on solubility/lipophilicity balance |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS effects |

Advanced Applications of 1,4,5,8 Tetrafluoronaphthalene in Materials Science and Organic Electronics

Design and Synthesis of Fluorinated Naphthalene (B1677914) Diimides (NDIs) for Electronic Devices

The synthesis of fluorinated naphthalene diimides often begins with the halogen exchange of corresponding bromo-substituted NDIs. This process allows for the creation of a range of di- and tetrafluoro-substituted NDIs. Attaching electron-withdrawing groups, such as fluorine, to the conjugated core of the NDI molecule significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This reduction in LUMO energy is a key factor in improving the performance of electronic devices, as it facilitates the efficient injection of electron carriers by lowering the charge injection barrier. Furthermore, this modification enhances the ambient stability of the resulting materials.

Development of n-Type Organic Field-Effect Transistors (OFETs)

The low-lying LUMO energy levels of fluorinated NDIs make them excellent candidates for n-type semiconductors in Organic Field-Effect Transistors (OFETs). Research has demonstrated that tetrafluoro-substituted NDIs can function as strong electron acceptor molecules. For instance, OFETs fabricated through vapor deposition using these fluorinated NDIs have exhibited promising n-channel field-effect characteristics under ambient conditions. These devices have achieved electron mobilities as high as 0.1 cm² V⁻¹ s⁻¹. The enhanced performance and air stability are direct consequences of the core-fluorination strategy.

Table 1: Performance of OFETs based on Fluorinated Naphthalene Diimides

| Compound Family | LUMO Energy Level (eV) | Highest Electron Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| Difluoro-substituted NDIs | -4.27 | Not specified |

| Tetrafluoro-substituted NDIs | -4.54 | 0.1 |

Optoelectronic Properties and Charge-Transfer Complex Formation

The introduction of fluorine atoms onto the naphthalene diimide core significantly influences its optoelectronic properties. These properties are central to the functionality of NDIs in electronic and photonic applications. The strong electron-accepting nature of the fluorinated core facilitates the formation of charge-transfer complexes, which are fundamental to the operation of many organic electronic devices.

Photoexcitation Processes and Photoluminescence Phenomena

Contrary to the expectation that heavy atoms like fluorine would quench fluorescence by promoting intersystem crossing to the triplet state, certain fluorinated NDIs have shown unexpectedly strong photoluminescence. For example, amino core-substituted NDIs with fluorinated side chains have demonstrated high fluorescence quantum yields of approximately 0.8 and long fluorescence lifetimes of around 13 nanoseconds in various solvents. These molecules exhibit exceptional photostability, capable of undergoing more than 10⁷ cycles of excitation and emission at the single-molecule level. The formation of triplet states occurs with a low yield of 1–2%, indicating that the heavy-atom effect is not dominant in these specific structures.

Table 2: Photophysical Properties of Selected Fluorinated NDI Derivatives

| Property | Value |

|---|---|

| Fluorescence Quantum Yield | ~0.8 |

| Fluorescence Lifetime | ~13 ns |

| Triplet State Formation Yield | 1–2% |

Charge-Transfer Complexation with Electron Donors

The electron-deficient aromatic core of naphthalene diimides makes them ideal acceptors for forming charge-transfer (CT) complexes with a wide array of electron-rich donor molecules. researchgate.net These CT assemblies are of significant interest due to their unique electronic and optical properties. The formation of CT complexes can be observed through changes in absorption and emission spectra. These complexes have been explored in the context of supramolecular chemistry to create structures like catenanes and rotaxanes. The interaction between the NDI acceptor and various donors is a key area of research for developing new functional materials with tunable properties. researchgate.net

Emerging Applications in Functional Materials

The unique properties of naphthalene diimides, enhanced by fluorination, have led to their exploration in a variety of emerging applications beyond conventional electronics. Their high electron affinity, thermal and oxidative stability, and tendency to self-assemble are being leveraged in diverse fields.

Core-substituted NDIs are being investigated for their potential in artificial photosynthesis and solar cell technology. Their ability to accept electrons makes them suitable components in systems designed to capture and convert solar energy. Furthermore, their robustness and predictable self-assembly make them valuable in supramolecular chemistry for the construction of complex, functional architectures. Other areas of interest include the development of sensors and molecular switching devices. The continued exploration of derivatives of 1,4,5,8-tetrafluoronaphthalene is expected to yield further innovations in these and other areas of materials science. uts.edu.aursc.orgmdpi.com

Potential in Thermoelectric Materials Research

The field of organic thermoelectric materials, which can convert heat energy into electrical energy and vice versa, is an area of significant research interest. rsc.org The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. atomfair.com For a material to be effective, it should ideally possess a high power factor (S²σ) and low thermal conductivity. acs.org Organic semiconductors are inherently advantageous for thermoelectric applications due to their typically low thermal conductivity, which arises from weak van der Waals interactions between molecules. atomfair.comoaepublish.com

Naphthalene-based materials, particularly naphthalenediimide (NDI) derivatives, have emerged as a promising class of n-type organic semiconductors for thermoelectric applications. acs.orgresearchgate.netresearchgate.net These materials can be chemically modified to tune their electronic properties and enhance their thermoelectric performance. acs.orgchalmers.se Research on NDI-based copolymers has demonstrated that high electrical conductivity and a substantial Seebeck coefficient can be achieved, leading to encouraging power factors. acs.orgresearchgate.net

The introduction of fluorine atoms into organic semiconductors is a well-established strategy to improve their performance and stability. nih.gov Fluorination can lower the energy levels of the molecular orbitals (HOMO and LUMO), which can facilitate electron injection and transport, thereby potentially increasing electrical conductivity. nih.gov Furthermore, fluorinated compounds often exhibit enhanced air stability, a critical factor for the practical application of n-type organic materials. nih.gov

Given these research trends, this compound can be considered a molecule of interest for fundamental thermoelectric materials research. Its core naphthalene structure provides a rigid, conjugated system conducive to charge transport, similar to the NDI-based materials. The presence of four fluorine atoms is expected to significantly influence its electronic properties, likely making it a good electron acceptor and potentially leading to high electron mobility when appropriately doped.

While direct experimental data on the thermoelectric properties of this compound is not yet prevalent in the literature, its structural characteristics suggest a strong potential for investigation as an n-type thermoelectric material. Future research could focus on doping studies to increase its charge carrier concentration and measurements of its Seebeck coefficient and thermal conductivity to evaluate its ZT. The insights gained from such studies could be valuable for the design of new, high-performance organic thermoelectric materials.

Considerations for Piezoelectric Materials Development

Piezoelectricity is a phenomenon where a material generates an electric charge in response to applied mechanical stress. wikipedia.org This effect originates from the linear electromechanical interaction between the mechanical and electrical states in crystalline materials that lack a center of inversion. wikipedia.org Consequently, a fundamental prerequisite for a material to exhibit piezoelectricity is that it must crystallize in a non-centrosymmetric space group. rsc.orgf3lix-tutorial.com Of the 32 crystal classes, 21 are non-centrosymmetric and can therefore display piezoelectricity. rsc.org

Organic molecular crystals have been an area of growing interest for piezoelectric applications due to their flexibility, low cost, and biocompatibility compared to traditional inorganic ceramics. rsc.org While many organic piezoelectric materials consist of molecules with a permanent dipole moment, this is not a strict requirement. researchgate.net Non-polar molecules can also form piezoelectric crystals if they pack in a non-centrosymmetric arrangement. researchgate.netaip.org

This compound is a non-polar molecule due to its symmetrical structure. Therefore, any potential for piezoelectricity would depend entirely on its ability to crystallize in a non-centrosymmetric fashion. The intermolecular interactions, guided by factors such as electrostatic interactions between the fluorine and hydrogen atoms on adjacent molecules, would dictate the crystal packing. While predicting the crystal structure of a molecule is a complex challenge, the possibility of a non-centrosymmetric polymorph of this compound cannot be ruled out.

Should this compound be found to crystallize in a non-centrosymmetric space group, it could present an interesting case study for a simple, rigid, non-polar molecule exhibiting piezoelectricity. The development of piezoelectric materials from such fundamental building blocks could offer advantages in terms of synthetic accessibility and the potential for theoretical modeling of the piezoelectric effect at a molecular level. researchgate.net Research in this area would involve the controlled crystallization of this compound under various conditions to screen for non-centrosymmetric polymorphs and subsequent characterization of their piezoelectric coefficients. While speculative, the exploration of simple aromatic systems like this compound could contribute to a deeper understanding of the structure-property relationships that govern piezoelectricity in organic molecular crystals.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the molecular structure of 1,4,5,8-Tetrafluoronaphthalene derivatives?

- Methodological Answer : The structural confirmation of fluorinated naphthalene derivatives requires a combination of spectroscopic and computational methods. Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify fluorine-induced chemical shifts and substituent positions .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : To detect C-F stretching vibrations (~1100–1250 cm⁻¹) and validate functional groups .

- X-ray Crystallography : For precise determination of bond lengths, angles, and spatial arrangement of fluorine substituents (e.g., deviations up to 0.019 Å in C-F bonds) .

- Elemental Analysis : To verify stoichiometry and purity .

Q. How can researchers ensure the purity of fluorinated naphthalene derivatives during synthesis?

- Methodological Answer : Purification methods such as sublimation (e.g., for dianhydride derivatives) or recrystallization from non-polar solvents (e.g., cyclohexane) are critical. Analytical validation via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry ensures minimal impurities .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical structural data in fluorinated naphthalenes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and predict electronic properties. For example:

- Compare computed bond lengths/angles (e.g., C-F: 1.34 Å) with X-ray data to identify experimental artifacts .

- Address torsional deviations (e.g., 27.04° in ring orientations) by refining computational models with solvent effects or dispersion corrections .

Q. What strategies are effective for studying the electronic effects of fluorine substitution on naphthalene's aromatic system?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measure redox potentials to assess electron-withdrawing effects of fluorine.

- UV-Vis Spectroscopy : Monitor absorption shifts (e.g., bathochromic shifts in π→π* transitions) caused by fluorine's electronegativity.

- DFT-Based Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to quantify electronic perturbations .

Q. How can fluorinated naphthalenes be integrated into hybrid materials for advanced applications?

- Methodological Answer :

- Coordination Chemistry : Use fluorinated naphthalene derivatives (e.g., 1,4,5,8-naphthalenediimide) as ligands for rare-earth metals (e.g., Tb³⁺) to synthesize luminescent hybrids. Solvothermal synthesis at 80–120°C promotes framework stability .

- Tribological Studies : Evaluate fluorinated lubricants by measuring kinematic viscosity (KV) and viscosity index (VI) at 40°C and 100°C. For example, fluorinated derivatives show 30% higher KV than conventional esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.